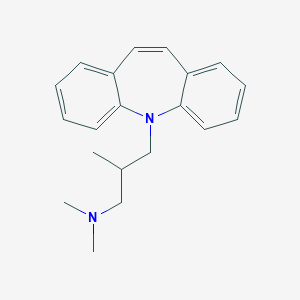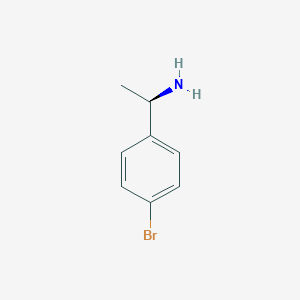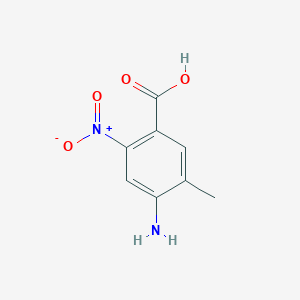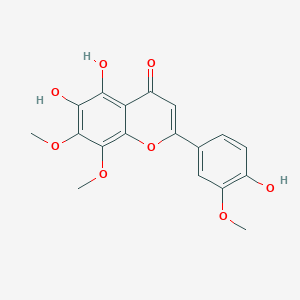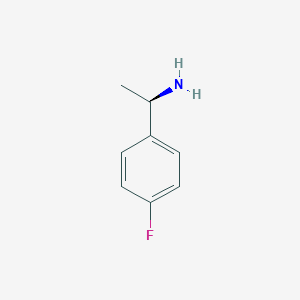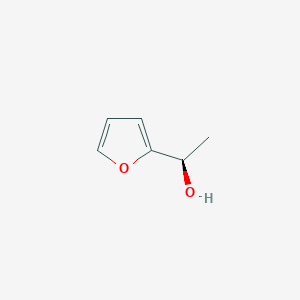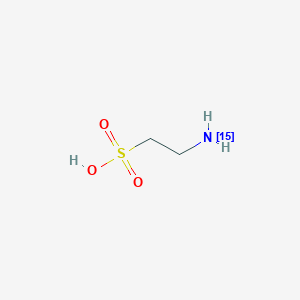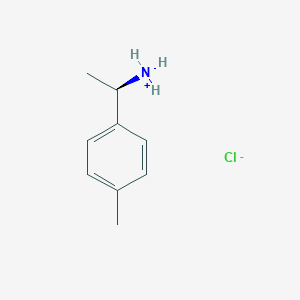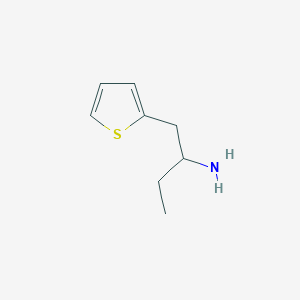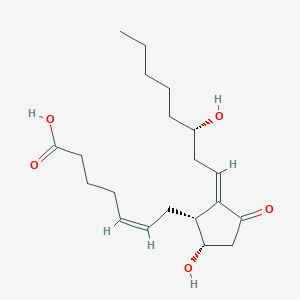
delta-12-Pgd2
Overview
Description
Delta-12-Prostaglandin D2: is a derivative of Prostaglandin D2, which is a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Delta-12-Prostaglandin D2 is an intermediate in the pathway leading to Delta-12-Prostaglandin J2, which is known for its antimitotic and carcinogenic activities .
Mechanism of Action
Target of Action
Delta-12-Prostaglandin D2 (Δ12-PGD2) is a prostaglandin that primarily targets the Prostaglandin D2 receptor 1 (DP1) and Prostaglandin D2 receptor 2 (DP2) . These receptors are predominantly expressed by key cells involved in type 2 immune responses, including T helper 2 cells, type 2 innate lymphoid cells, and eosinophils .
Mode of Action
The mechanism of action of Δ12-PGD2 involves its interaction with cellular proteins through a Michael addition, where the electrophilic carbon in the cyclopentenone ring of Δ12-PGD2 forms covalent bonds with nucleophilic sites on target proteins . This interaction leads to significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .
Biochemical Pathways
Δ12-PGD2 is an intermediate in the pathway leading to Δ12-PGJ2, which is a cyclopentenone prostaglandin with antimitotic and carcinogenic activities . The metabolism of Δ12-PGD2 involves the addition of thiol nucleophiles . In addition, Δ12-PGD2 is one of the initial chemical decomposition products of PGD2 .
Pharmacokinetics
It is known that δ12-pgd2 is a metabolic product of pgd2, predominantly released from mast cells, but also by other immune cells such as t helper 2 cells and dendritic cells .
Result of Action
The activation of the DP2 receptor pathway by Δ12-PGD2 has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function . In addition, Δ12-PGD2 was found to be a particularly strong stimulator of IL-6 production .
Action Environment
The action of Δ12-PGD2 is influenced by environmental factors. For instance, its release is stimulated following both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation . Furthermore, in the context of Crohn’s disease, enteric neurons and glial cells form a functional unit reacting to inflammation by producing PGD2 .
Biochemical Analysis
Biochemical Properties
Delta12-Prostaglandin D2 interacts with various enzymes, proteins, and other biomolecules. It is produced by the isomerization of PGD2, a common precursor of the two series of prostaglandins . The metabolism of Delta12-Prostaglandin D2 involves the addition of thiol nucleophiles . It is known to bind to the CRTH2 receptor with a high affinity .
Cellular Effects
Delta12-Prostaglandin D2 has significant effects on various types of cells and cellular processes. It can cause activation of eosinophils and Th2 lymphocytes . It is also known to induce calcium mobilization in CHO cells expressing human CRTH2 receptor .
Molecular Mechanism
Delta12-Prostaglandin D2 exerts its effects at the molecular level through various mechanisms. It binds to the CRTH2 receptor with a high affinity, leading to the activation of eosinophils and Th2 lymphocytes . This interaction has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines .
Metabolic Pathways
Delta12-Prostaglandin D2 is involved in the metabolic pathways of prostaglandins. It is an intermediate in the pathway leading to Delta12-PGJ2 . The metabolism of Delta12-Prostaglandin D2 involves the addition of thiol nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Delta-12-Prostaglandin D2 can be synthesized through the chemical decomposition of Prostaglandin D2. The synthesis involves the isomerization of Prostaglandin H2 to produce Prostaglandin D2, which then undergoes further chemical reactions to form Delta-12-Prostaglandin D2 .
Industrial Production Methods: : The industrial production of Delta-12-Prostaglandin D2 typically involves the large-scale synthesis of Prostaglandin D2, followed by its conversion to Delta-12-Prostaglandin D2 through controlled chemical reactions. The process requires precise reaction conditions, including temperature control and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : Delta-12-Prostaglandin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the addition of thiol nucleophiles, which plays a significant role in its metabolism .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like thiols or amines under controlled conditions.
Major Products: : The major products formed from these reactions include various derivatives of Delta-12-Prostaglandin D2, such as Delta-12-Prostaglandin J2, which has significant biological activities .
Scientific Research Applications
Delta-12-Prostaglandin D2 has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other biologically active prostaglandins.
Biology: Delta-12-Prostaglandin D2 is studied for its role in cellular signaling and its effects on various biological processes.
Comparison with Similar Compounds
Similar Compounds
Delta-12-Prostaglandin J2: A cyclopentenone prostaglandin with anti-proliferative effects on tumor cells.
Prostaglandin D2: The parent compound, which has significant roles in inflammation and allergic responses.
Prostaglandin H2: The precursor to Prostaglandin D2, involved in the biosynthesis of various prostaglandins.
Uniqueness: : Delta-12-Prostaglandin D2 is unique due to its specific role as an intermediate in the biosynthesis of Delta-12-Prostaglandin J2. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(3S)-3-hydroxyoctylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+/t15-,16+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVQKDILGZFPY-WBYUMCMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348009 | |
| Record name | delta12-Prostaglandin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64072-89-5 | |
| Record name | delta12-Prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064072895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta12-Prostaglandin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does delta12-Prostaglandin D2 interact with its target, the CRTH2 receptor, and what are the downstream effects of this interaction?
A1: Delta12-Prostaglandin D2 acts as a potent and selective agonist of the CRTH2 receptor []. Binding of delta12-Prostaglandin D2 to CRTH2, which is primarily expressed on Th2 lymphocytes and eosinophils, leads to the activation of these cells. This activation plays a crucial role in allergic inflammatory responses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


